Cbz-Phe-Pro-BoroMpg-OH
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Overview
Description
Cbz-Phe-Pro-BoroMpg-OH is a synthetic peptide-based compound that incorporates a boronic acid moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a protease inhibitor. The presence of the boronic acid group allows it to form reversible covalent bonds with the active sites of proteases, making it a valuable tool in the study and inhibition of these enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Phe-Pro-BoroMpg-OH typically involves the protection of amino groups using the benzyloxycarbonyl (Cbz) group, followed by peptide coupling reactions. The boronic acid moiety is introduced through the use of boronic acid derivatives. Common reagents used in these reactions include carbodiimides for peptide coupling and palladium catalysts for deprotection steps .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Cbz-Phe-Pro-BoroMpg-OH undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include boronic esters, reduced peptides, and substituted boronic acid derivatives.
Scientific Research Applications
Cbz-Phe-Pro-BoroMpg-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protease activity and inhibition.
Medicine: Investigated as a potential therapeutic agent for diseases involving protease dysregulation, such as cancer and inflammatory conditions.
Industry: Utilized in the development of diagnostic tools and assays for protease activity
Mechanism of Action
The mechanism of action of Cbz-Phe-Pro-BoroMpg-OH involves the reversible covalent binding of the boronic acid moiety to the active site of proteases. This interaction inhibits the protease’s enzymatic activity by blocking substrate access to the active site. The molecular targets include various serine and cysteine proteases, and the pathways involved are those related to protease-mediated processes .
Comparison with Similar Compounds
Similar Compounds
Cbz-Phe-Pro-BoroVal-OH: Another boronic acid-containing peptide with similar protease inhibitory properties.
Cbz-Phe-Pro-BoroLeu-OH: Differing by the amino acid residue, this compound also serves as a protease inhibitor.
Cbz-Phe-Pro-BoroAla-OH: A simpler analog with a similar mechanism of action.
Uniqueness
Cbz-Phe-Pro-BoroMpg-OH is unique due to its specific amino acid sequence and the presence of the boronic acid moiety, which provides a reversible covalent binding mechanism. This makes it particularly effective in inhibiting a broad range of proteases, offering potential advantages in therapeutic applications and research settings.
Properties
Molecular Formula |
C27H36BN3O7 |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
[4-methoxy-1-[[1-[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C27H36BN3O7/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32) |
InChI Key |
PAOGOXGDGABPSC-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |
Origin of Product |
United States |
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